

In Vitro Characterization of Vegfr-2-IN-59: A Technical Guide

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Compound of Interest

Compound Name: Vegfr-2-IN-59

Cat. No.: B15581398

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.^{[1][2][3][4][5]} Its role in tumor growth and metastasis makes it a critical target in oncology drug development.^{[2][3][4][5]} Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a promising therapeutic strategy to disrupt tumor blood supply and inhibit cancer progression.^{[2][4]} This document provides a comprehensive technical guide to the in vitro characterization of a novel VEGFR-2 inhibitor, **Vegfr-2-IN-59**. The following sections detail the experimental protocols, present illustrative data, and visualize key pathways and workflows to guide researchers in assessing the potency, selectivity, and cellular effects of this compound.

Data Presentation: Inhibitory Activity of Vegfr-2-IN-59

The inhibitory activity of **Vegfr-2-IN-59** was assessed against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are summarized in the table below.

Target Kinase	Vegfr-2-IN-59 IC50 (nM)	Reference Compound (Sunitinib) IC50 (nM)
VEGFR-2	5.2	9.0
VEGFR-1	150	80
VEGFR-3	25	15
PDGFR β	500	2
c-Kit	750	8
EGFR	>10,000	>10,000
Src	>5,000	210

Note: The data presented here is for illustrative purposes to demonstrate a typical characterization profile and may not represent actual experimental results for a compound named **Vegfr-2-IN-59**.

Experimental Protocols

Biochemical Kinase Inhibition Assay (VEGFR-2)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (**Vegfr-2-IN-59**) dissolved in DMSO

- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of **Vegfr-2-IN-59** in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Add 10 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
- Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate in assay buffer to each well.
- Initiate the kinase reaction by adding 20 µL of ATP solution in assay buffer to each well. The final ATP concentration should be close to the K_m value for VEGFR-2.
- Incubate the plate at 30°C for 60 minutes.
- After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
- Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate reader.
- The inhibitory activity is calculated as the percentage of kinase activity in the presence of the compound relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (HUVEC)

This protocol outlines a method to assess the anti-proliferative effect of a VEGFR-2 inhibitor on human umbilical vein endothelial cells (HUVECs).

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- VEGF-A (Vascular Endothelial Growth Factor A)
- Test compound (**Vegfr-2-IN-59**) dissolved in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar cell proliferation reagent (e.g., CCK-8).[6]
- Clear-bottom, black-walled 96-well plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

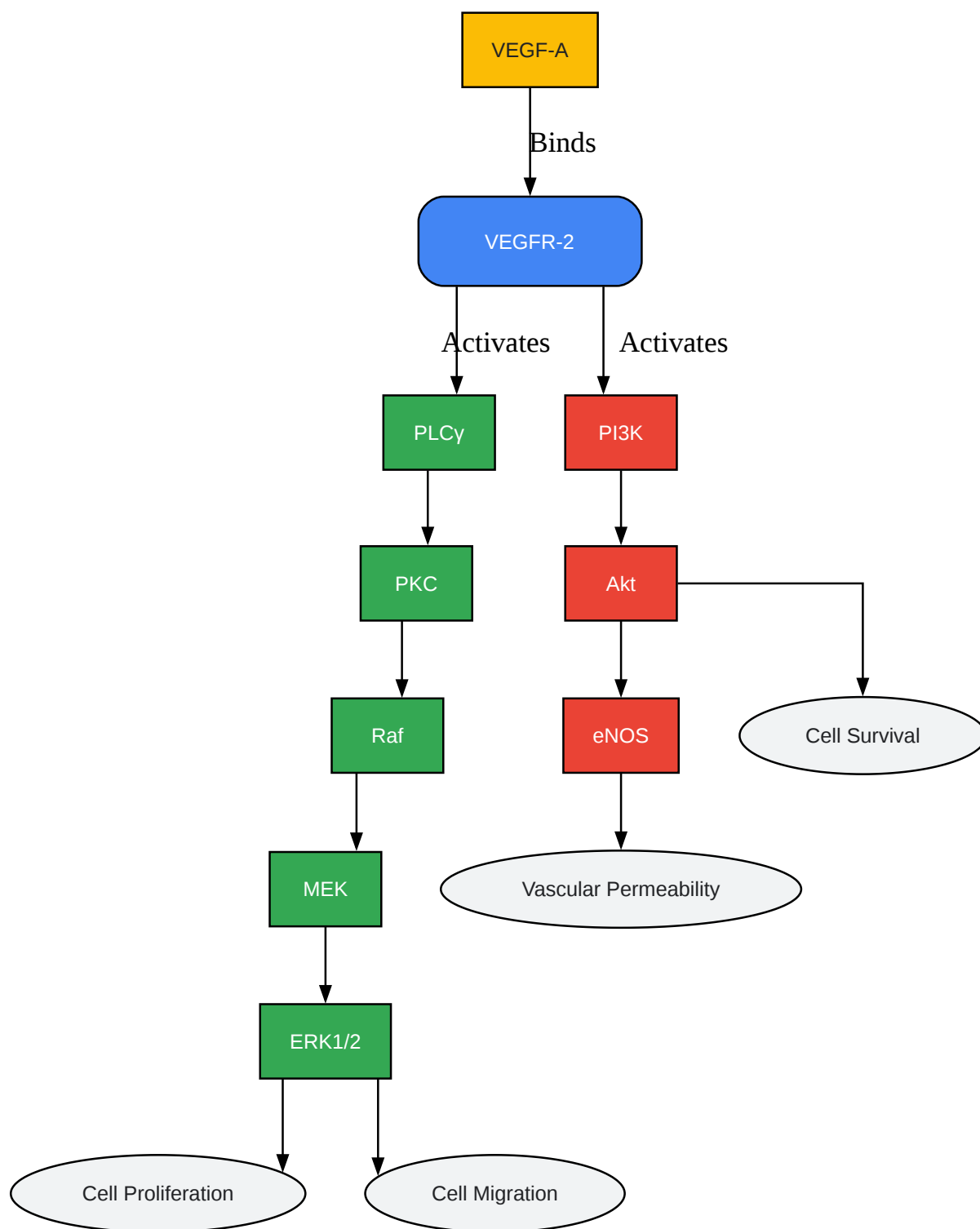
- Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 medium and allow them to attach overnight.
- The next day, replace the medium with a basal medium containing a low percentage of FBS (e.g., 0.5%) and starve the cells for 4-6 hours.
- Prepare serial dilutions of **Vegfr-2-IN-59** in the low-serum medium.
- Treat the cells with the diluted compound or vehicle control for 1 hour.
- Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF-A. Include a non-stimulated control group.

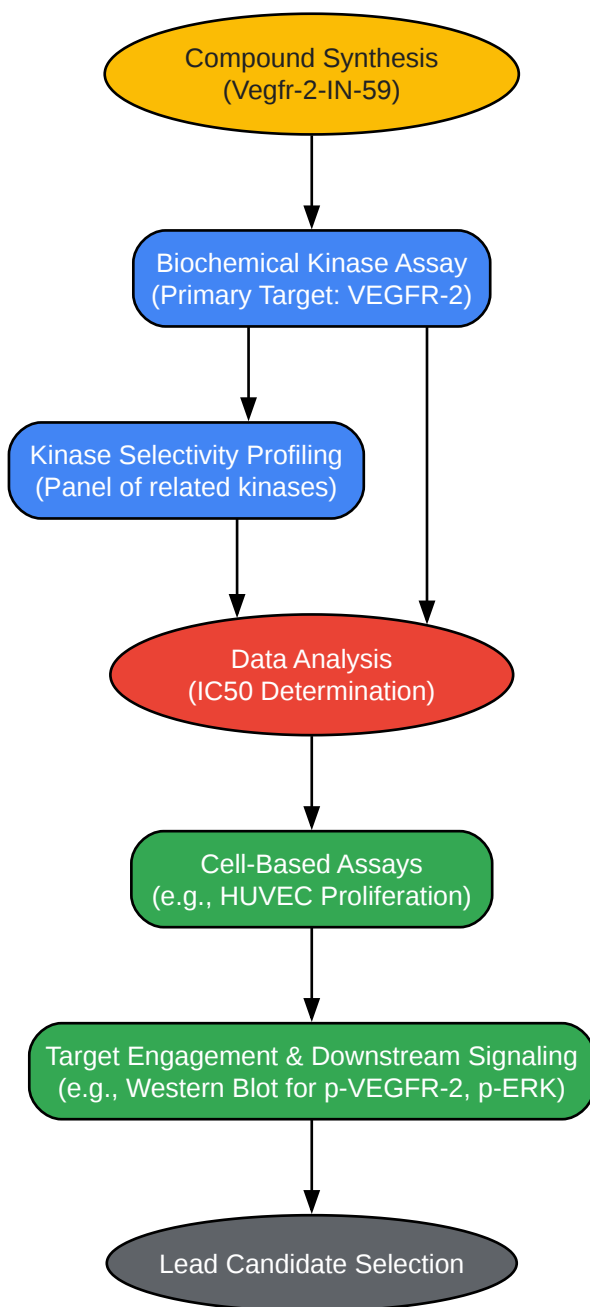
- Incubate the plates for 72 hours in a humidified incubator.
- After the incubation period, add the cell proliferation reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Measure the luminescence or absorbance using a microplate reader.
- Calculate the percentage of cell proliferation inhibition relative to the VEGF-A stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, VEGF.^{[1][7][8][9][10]} Activation of these pathways ultimately leads to endothelial cell proliferation, migration, survival, and increased vascular permeability.^{[7][8][9][10][11]}





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